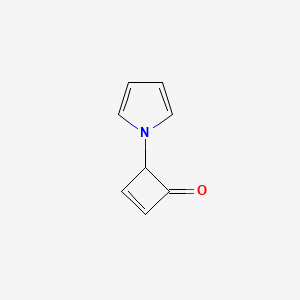
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione, also known as L-HPG, is a compound that has gained attention in recent years due to its potential applications in scientific research. This molecule is a derivative of the amino acid proline and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione acts as a proline analog and can interact with proline-binding sites in enzymes and proteins. This compound can also undergo post-translational modifications, such as hydroxylation and glycosylation, which can affect its activity and stability. The exact mechanism of action of this compound is still being studied, but it is thought to modulate the activity of proline-dependent enzymes and affect the conformational changes of proline-rich proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can modulate the activity of prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) and collagen synthesis. This compound can also affect the activity of proline racemases, which are involved in the biosynthesis of neurotransmitters and amino acids. This compound has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione has several advantages for lab experiments. This compound is a stable and water-soluble compound that can be easily synthesized and purified. This compound can also be used as a proline analog to study the activity and conformational changes of proline-dependent enzymes and proteins. However, this compound has some limitations for lab experiments. This compound has low cell permeability and may require the use of transfection agents to enter cells. This compound can also undergo post-translational modifications, which can affect its activity and stability.
Zukünftige Richtungen
There are several potential future directions for research on (3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione. This compound can be used to study the activity and conformational changes of proline-dependent enzymes and proteins in various disease models. This compound can also be used to develop new therapies for diseases that involve proline-dependent pathways, such as cancer and fibrosis. Further studies are needed to determine the exact mechanism of action of this compound and its potential clinical applications.
Conclusion:
In conclusion, this compound is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound can be easily synthesized and purified, and can be used as a proline analog to study the activity and conformational changes of proline-dependent enzymes and proteins. This compound has various biochemical and physiological effects and has potential applications in the development of new therapies for diseases that involve proline-dependent pathways. Further studies are needed to determine the exact mechanism of action of this compound and its potential clinical applications.
Synthesemethoden
The synthesis of (3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione involves the reaction of proline with formaldehyde and isopropylamine. This reaction produces a diastereomeric mixture of this compound and its mirror image, D-HPG. The two isomers can be separated using chromatography, and this compound can be further purified using recrystallization. The final product is a white crystalline powder with a melting point of 170-172°C.
Wissenschaftliche Forschungsanwendungen
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione has been used in various scientific research applications due to its ability to mimic the structure of proline and interact with proline-binding sites. This compound has been shown to modulate the activity of enzymes that use proline as a substrate, such as prolyl hydroxylases and proline racemases. This compound has also been used to study the conformational changes of proteins that contain proline-rich regions, such as collagen and elastin.
Eigenschaften
IUPAC Name |
(3R,6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)6-8(13)9-5(3-11)7(12)10-6/h4-6,11H,3H2,1-2H3,(H,9,13)(H,10,12)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKZURMUGDZGV-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](C(=O)N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxabicyclo[2.2.1]heptane-2-carboxaldehyde, 3-(hydroxymethyl)-, (2-endo,3-exo)- (9CI)](/img/no-structure.png)
![2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B582610.png)

![2-[[1-(2-Phenylmethoxyethyl)cyclohexyl]methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B582615.png)
![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)
![5-Acetamido-6-[(1R,2R)-3-acetamido-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B582624.png)
![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)

![4-Allyl-1H-benzo[d]imidazole](/img/structure/B582632.png)